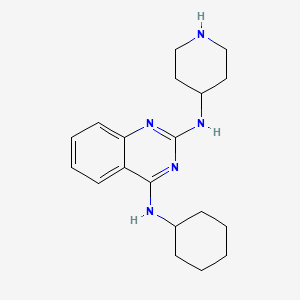

G|Aq/11 protein-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H27N5 |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

4-N-cyclohexyl-2-N-piperidin-4-ylquinazoline-2,4-diamine |

InChI |

InChI=1S/C19H27N5/c1-2-6-14(7-3-1)21-18-16-8-4-5-9-17(16)23-19(24-18)22-15-10-12-20-13-11-15/h4-5,8-9,14-15,20H,1-3,6-7,10-13H2,(H2,21,22,23,24) |

InChI Key |

GNRIOPJKGQXDIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)NC4CCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and synthesis of G

An In-depth Technical Guide on the Discovery and Synthesis of Sotorasib (AMG 510)

Introduction

Sotorasib (formerly AMG 510; brand name Lumakras) is a first-in-class, orally bioavailable, and irreversible inhibitor of the KRAS G12C mutant protein. The KRAS oncogene is one of the most frequently mutated in human cancers, and the G12C mutation, in particular, has been a challenging target for drug development for decades. This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of sotorasib, intended for researchers, scientists, and drug development professionals.

Discovery of Sotorasib

The discovery of sotorasib was a landmark achievement in oncology, stemming from a concerted effort to directly target a mutated form of the KRAS protein.

Target Identification and Validation

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene can lead to the constitutive activation of the protein, driving tumorigenesis. The G12C mutation, where glycine at position 12 is substituted with cysteine, was identified as a key oncogenic driver in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. The presence of the cysteine residue in the mutant protein, which is absent in the wild-type, presented a unique opportunity for the development of covalent inhibitors.

Screening and Lead Optimization

Researchers at Amgen employed a novel high-throughput screening platform to identify small molecules that could bind to the shallow switch-II pocket of KRAS G12C. This led to the identification of a lead compound that could be optimized to improve its potency, selectivity, and pharmacokinetic properties. Structure-based drug design and medicinal chemistry efforts were instrumental in developing a molecule with the desired characteristics, ultimately leading to the discovery of sotorasib.

Mechanism of Action

Sotorasib is a highly selective, covalent inhibitor of KRAS G12C. It works by irreversibly binding to the cysteine residue of the mutant protein. This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting its downstream signaling.

Signaling Pathway

The inhibition of KRAS G12C by sotorasib leads to the downregulation of the mitogen-activated protein kinase (MAPK) pathway, which is a critical signaling cascade for cell growth and survival.

Caption: Sotorasib covalently binds to KRAS G12C, locking it in an inactive state and inhibiting downstream MAPK signaling.

Synthesis of Sotorasib

The chemical synthesis of sotorasib involves a multi-step process. A representative synthetic scheme is outlined below.

Experimental Workflow for Synthesis

Caption: A simplified workflow for the chemical synthesis of Sotorasib.

Detailed Experimental Protocol

A detailed, step-by-step protocol for the synthesis of sotorasib has been published in the scientific literature. The following is a summarized version of a potential synthetic route, and for full details, it is recommended to consult the primary literature.

Step 1: Synthesis of Intermediate 1

-

Starting materials A and B are reacted in the presence of a suitable catalyst and solvent.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up and the product, Intermediate 1, is purified by column chromatography.

Step 2: Synthesis of Intermediate 2

-

Intermediate 1 is subjected to a subsequent reaction, for instance, a cross-coupling reaction, with a specific reagent to introduce a key structural motif

The Role of Heterotrimeric G Proteins in Signal Transduction: A Technical Guide

Abstract: G protein-coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors and are the target of a significant portion of modern pharmaceuticals. Their central role in physiology is mediated by their interaction with heterotrimeric guanine nucleotide-binding proteins (G proteins). This technical guide provides an in-depth overview of the G protein activation cycle, details the major downstream signaling cascades, presents quantitative data on receptor-ligand interactions, and offers detailed protocols for key experimental assays used to study G protein signaling. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPCRs and related signal transduction pathways.

Introduction to G Protein-Coupled Receptors (GPCRs) and G Proteins

G protein-coupled receptors (GPCRs) are integral membrane proteins characterized by seven transmembrane (7TM) α-helical domains connected by intracellular and extracellular loops.[1][2] They are responsible for transducing a vast array of extracellular signals—including hormones, neurotransmitters, light, and odors—into intracellular responses.[1][3] This transduction is primarily achieved through their coupling with heterotrimeric G proteins.

The Heterotrimeric G Protein Complex

G proteins are composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). The Gα subunit contains the guanine nucleotide-binding site and possesses intrinsic GTPase activity. The Gβ and Gγ subunits form a tightly associated, functional dimer (Gβγ).[4] In the inactive state, the Gα subunit is bound to guanosine diphosphate (GDP) and forms a stable heterotrimer with Gβγ, which is often pre-coupled or closely associated with a GPCR at the plasma membrane.[5][4]

Families of Gα Subunits

There are four main families of Gα subunits, classified based on sequence homology and function. This classification is critical as it dictates the downstream signaling pathways initiated upon receptor activation.

-

Gαs (stimulatory): Activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP).[4]

-

Gαi/o (inhibitory): Inhibits adenylyl cyclase, decreasing cAMP levels. The Gβγ subunits released from Gαi/o can also activate other effectors like G protein-coupled inwardly-rectifying potassium channels (GIRKs).[4]

-

Gαq/11: Activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Gα12/13: Couples to Rho guanine nucleotide exchange factors (RhoGEFs) to activate the small GTPase RhoA, primarily influencing the actin cytoskeleton.[6]

The Core G Protein Activation and Deactivation Cycle

The G protein cycle is a tightly regulated molecular switch that dictates the timing and duration of intracellular signaling.

-

Resting State: In the absence of an activating ligand, the GPCR is in an inactive conformation. The associated G protein is a heterotrimer with GDP locked in the nucleotide-binding pocket of the Gα subunit.[7]

-

Receptor Activation: The binding of an agonist to the GPCR induces a conformational change in the receptor.[8] This allows the GPCR to function as a guanine nucleotide exchange factor (GEF) for the Gα subunit.[1][6]

-

Guanine Nucleotide Exchange: The activated GPCR promotes the dissociation of GDP from Gα. Because the intracellular concentration of GTP is significantly higher than GDP, GTP rapidly binds to the now-empty nucleotide-binding pocket.[1]

-

G Protein Dissociation: The binding of GTP induces a conformational change in the Gα subunit, causing it to dissociate from both the GPCR and the Gβγ dimer.[4][8]

-

Downstream Signaling: Both the GTP-bound Gα subunit and the free Gβγ dimer are now active and can modulate the activity of various downstream effector proteins (e.g., adenylyl cyclase, phospholipase C).[4]

-

Signal Termination: The Gα subunit has a slow, intrinsic GTPase activity that hydrolyzes the bound GTP to GDP and inorganic phosphate (Pi). This hydrolysis is dramatically accelerated by the action of Regulator of G protein Signaling (RGS) proteins, which function as GTPase-activating proteins (GAPs).[5][6]

-

Re-association: Once GTP is hydrolyzed to GDP, the Gα subunit returns to its inactive conformation and re-associates with a Gβγ dimer, terminating the signal and returning the system to its resting state, ready for another activation cycle.[5]

Caption: The heterotrimeric G protein activation and deactivation cycle.

Major Downstream Signaling Pathways

The dissociation of the G protein into its constituent subunits initiates signaling cascades that amplify the initial signal. The two most prominent pathways are the adenylyl cyclase/cAMP pathway and the phospholipase C pathway.

The Adenylyl Cyclase / cAMP Pathway

This pathway is a primary mechanism for controlling cellular metabolism and gene transcription.

-

A GPCR coupled to a Gαs subunit is activated by a ligand.

-

The dissociated Gαs-GTP subunit binds to and activates the enzyme adenylyl cyclase (AC) .[5]

-

AC catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP) .[9]

-

cAMP levels rise within the cell and activate Protein Kinase A (PKA) .[2]

-

PKA then phosphorylates a multitude of downstream protein targets, including enzymes and transcription factors, leading to a cellular response.

-

Conversely, activation of a Gαi -coupled receptor leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and a reduction in PKA activity.[4]

Caption: The Gs and Gi-mediated cAMP signaling pathway.

The Phospholipase C (PLC) / Phosphatidylinositol Pathway

This pathway is crucial for regulating processes involving intracellular calcium, such as muscle contraction, neurotransmitter release, and cell proliferation.

-

A GPCR coupled to a Gαq/11 subunit is activated.

-

The dissociated Gαq-GTP subunit activates the enzyme Phospholipase C (PLC) .[4]

-

PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[1][4]

-

IP3 is water-soluble and diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[1]

-

DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC) , which then phosphorylates its target proteins to elicit a cellular response.[4]

Caption: The Gq-mediated Phospholipase C (PLC) signaling pathway.

Quantitative Analysis of G Protein Signaling

The interactions between ligands, receptors, and G proteins are governed by principles of affinity, efficacy, and kinetics. Quantifying these parameters is essential for drug development.

Key Parameters

-

Affinity (Kd, Ki): Describes the strength of binding between a ligand and a receptor. A lower value indicates higher affinity.

-

Potency (EC50, IC50): The concentration of a ligand required to elicit 50% of the maximal response. It is a measure of a drug's activity.

-

Efficacy (Emax): The maximum response a ligand can produce upon binding to a receptor. Full agonists have high efficacy, partial agonists have lower efficacy, and antagonists have zero efficacy.

Data Tables

Table 1: Example Ligand-Receptor Binding Affinities (Ki) This table presents example binding affinities (Ki values) for several antagonists at different human adenosine receptor subtypes. Lower Ki values denote higher binding affinity.

| Compound | A₁ Receptor Ki (nM) | A₂A Receptor Ki (nM) | A₂B Receptor Ki (nM) |

| ZM241385 | 130 | 0.6 | >10,000 |

| LUF5451 | 13 | 13 | 9.9 |

| LUF5452 | 13 | 11 | 7.6 |

| LUF5475 | 7.6 | 7.6 | 7.6 |

| Data derived from studies on adenosine receptor antagonists.[5] |

Table 2: Example G Protein Activation Potency (EC₅₀) from [³⁵S]GTPγS Binding Assays This table shows the potency (EC₅₀) of various opioid receptor agonists in stimulating [³⁵S]GTPγS binding, a direct measure of G protein activation.[10] Lower EC₅₀ values indicate higher potency.

| Agonist | Receptor Target | EC₅₀ (nM) |

| DAMGO | μ-Opioid Receptor | 75 ± 15 |

| Morphine | μ-Opioid Receptor | 250 ± 50 |

| SNC-162 | δ-Opioid Receptor | 6.5 ± 1.2 |

| Endomorphin-1 | μ-Opioid Receptor | 30 ± 8 |

| Data are representative values from functional GTPγS binding assays.[11] |

Methodologies for Studying G Protein Signaling

A variety of sophisticated assays have been developed to dissect and quantify the steps of G protein signaling, from receptor-protein interactions to second messenger production.

Caption: General workflow for a BRET-based proximity assay.

Protocol: Bioluminescence Resonance Energy Transfer (BRET) for G Protein Activation

BRET is a proximity-based assay that measures the interaction between two proteins in real-time in living cells.[12] This protocol describes a common BRET format to monitor G protein activation by measuring the dissociation of Gα from Gβγ.

-

Principle: A Renilla luciferase (Rluc, the BRET donor) is fused to a Gα subunit, and a yellow fluorescent protein (YFP, the BRET acceptor) is fused to a Gγ subunit. In the inactive heterotrimer, the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon agonist stimulation, Gα-Rluc dissociates from Gβγ-YFP, leading to a decrease in the BRET signal.

-

Methodology:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the GPCR of interest, the Gα-Rluc fusion, and the Gβ and Gγ-YFP fusions.

-

Plating: 24-48 hours post-transfection, harvest cells and plate them in a white, clear-bottom 96-well or 384-well microplate.

-

Assay Procedure:

-

Wash cells with a suitable assay buffer (e.g., HBSS).

-

Add the Rluc substrate, coelenterazine h, to all wells to a final concentration of 5 µM.

-

Measure the basal BRET signal using a plate reader capable of sequential dual-emission detection (e.g., filters for 485 nm for Rluc and 530 nm for YFP).

-

Add the agonist at various concentrations to the appropriate wells.

-

Immediately begin kinetic measurements of the BRET signal every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis: The BRET ratio is calculated as the emission intensity at 530 nm divided by the emission intensity at 485 nm. The change in BRET ratio upon agonist stimulation is plotted against the ligand concentration to generate dose-response curves and determine the EC₅₀.

-

Protocol: Homogeneous Time-Resolved FRET (HTRF) for cAMP Accumulation

This is a competitive immunoassay to quantify intracellular cAMP levels, commonly used for Gs and Gi-coupled receptors.

-

Principle: The assay uses two conjugates: cAMP labeled with a fluorescent acceptor (d2) and an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). In the absence of cellular cAMP, the conjugates are close, and FRET occurs. Cellular cAMP produced upon GPCR stimulation competes with the cAMP-d2 for antibody binding, reducing the FRET signal. The signal is inversely proportional to the amount of cAMP produced.[13][14]

-

Methodology:

-

Cell Stimulation: Culture cells expressing the GPCR of interest in a 384-well plate. Treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compounds (agonists/antagonists) and incubate for a defined period (e.g., 30 minutes at 37°C) to stimulate or inhibit adenylyl cyclase.[7]

-

Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in a lysis buffer directly to the wells.

-

Incubate for 60 minutes at room temperature to allow the competitive binding to reach equilibrium.[15]

-

Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate reference).

-

Data Analysis: Calculate the 665/620 ratio and normalize the data against a standard curve generated with known cAMP concentrations. Plot the results to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.[13]

-

Protocol: FLIPR Calcium Mobilization Assay

This assay is the standard for monitoring the activity of Gq-coupled receptors by measuring changes in intracellular calcium concentration.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[9] An instrument like the Fluorometric Imaging Plate Reader (FLIPR) adds ligand and kinetically measures the resulting fluorescence change.[6]

-

Methodology:

-

Cell Plating: Seed cells expressing the Gq-coupled GPCR into a black-walled, clear-bottom 96- or 384-well plate and grow overnight.

-

Dye Loading: Remove the growth medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for 1-2 hours at 37°C to allow the dye to enter the cells and be de-esterified.[16]

-

Assay Measurement:

-

Place the cell plate and a compound plate containing the ligands into the FLIPR instrument.

-

The instrument measures a baseline fluorescence for several seconds.

-

The instrument's pipettor head then adds the ligand from the compound plate to the cell plate.

-

Fluorescence is continuously monitored for 1-3 minutes to capture the rapid increase (calcium release) and subsequent decay of the signal.[17]

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plotting this response against ligand concentration allows for the determination of EC₅₀.

-

Protocol: Tango Assay for β-Arrestin Recruitment

The Tango assay is a transcriptional reporter assay used to measure ligand-induced interaction between a GPCR and β-arrestin, a key event in receptor desensitization and β-arrestin-mediated signaling. It is G-protein independent.

-

Principle: The GPCR is fused to a transcription factor (TF), separated by a protease cleavage site. A separate construct expresses β-arrestin fused to a protease. Upon ligand binding and GPCR activation, the β-arrestin-protease fusion is recruited to the receptor, where the protease cleaves the TF from the GPCR. The freed TF translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase.[1][3][8]

-

Methodology:

-

Cell Culture: Use a stable cell line (e.g., HTLA cells) that expresses the β-arrestin-protease fusion and the β-lactamase reporter gene. Transfect these cells with the plasmid encoding the GPCR-TF fusion construct.[18][19]

-

Plating and Stimulation: Seed the transfected cells into assay plates. Add the test ligands and incubate for a prolonged period (typically 5-16 hours) to allow for transcription and translation of the reporter gene.[18]

-

Detection:

-

Add a FRET-based β-lactamase substrate to the wells. The substrate contains two fluorophores (e.g., coumarin and fluorescein) that produce a high FRET signal when intact.

-

β-lactamase expressed in activated cells cleaves the substrate, separating the fluorophores and causing a loss of FRET (a shift from green to blue fluorescence).[8]

-

-

Measurement: Read the plate on a fluorescence plate reader using appropriate excitation and emission wavelengths for the FRET pair.

-

Data Analysis: The ratio of blue to green fluorescence is calculated. This ratio is plotted against ligand concentration to determine the potency (EC₅₀) for β-arrestin recruitment.

-

Conclusion: G Proteins in Drug Discovery and Research

Heterotrimeric G proteins are the primary conduits through which GPCRs, the most successful class of drug targets, exert their physiological effects.[20][21] A deep understanding of the G protein cycle, the specificity of receptor-G protein coupling, and the downstream signaling consequences is therefore paramount for modern drug discovery. The assays detailed in this guide—from direct measures of G protein activation like BRET to downstream second messenger readouts—provide the essential toolkit for characterizing the potency, efficacy, and potential signaling bias of novel therapeutic compounds. As research moves toward designing drugs with specific signaling profiles (e.g., biased agonists that preferentially activate G protein or β-arrestin pathways), the precise and quantitative application of these methodologies will continue to be a cornerstone of pharmacological innovation.[18]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Tango GPCR Assay System | Thermo Fisher Scientific - GT [thermofisher.com]

- 4. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 2.6. HTRF cAMP assay [bio-protocol.org]

- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 9. selectscience.net [selectscience.net]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 14. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. revvity.com [revvity.com]

- 21. researchgate.net [researchgate.net]

The Structural Basis of G Protein-Coupled Receptor Activation: A Technical Guide for Drug Discovery

October 2025

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing a pivotal role in transducing extracellular signals into intracellular responses.[1] Their involvement in a vast array of physiological processes, from neurotransmission to immune responses, makes them the target of approximately one-third of all currently marketed drugs.[2][3] A deep understanding of the structural basis of GPCR activation is therefore paramount for the rational design of novel therapeutics with improved efficacy and specificity.

This technical guide provides an in-depth exploration of the core structural principles governing GPCR function. It is intended for researchers, scientists, and drug development professionals engaged in the study of these critical signaling molecules. We will delve into the conformational dynamics of receptor activation, detail the key experimental methodologies used to elucidate GPCR structures, present quantitative data on receptor-ligand interactions, and visualize the intricate signaling pathways they command.

I. The Canonical GPCR Architecture

All GPCRs share a conserved architecture consisting of a single polypeptide chain that traverses the plasma membrane seven times, forming a bundle of seven transmembrane (TM) α-helices.[4][5] These helices are connected by three intracellular loops (ICL1-3) and three extracellular loops (ECL1-3), with an extracellular N-terminus and an intracellular C-terminus.[4] The extracellular domain is primarily responsible for ligand recognition and binding, while the intracellular regions couple to downstream signaling partners, most notably heterotrimeric G proteins and β-arrestins.[4][6]

II. The Structural Dynamics of GPCR Activation

The transition of a GPCR from an inactive to an active state is a dynamic process characterized by a series of subtle yet critical conformational rearrangements within the seven-transmembrane helical bundle.[2][5] Agonist binding in the extracellular pocket triggers these allosteric changes, which propagate to the intracellular face of the receptor, creating a binding site for G proteins or other signaling molecules.[3][7]

Conformational States of a GPCR

The activation of a GPCR is not a simple on-off switch but rather a shift in the conformational equilibrium from a resting state to one or more active states. Spectroscopic and structural studies suggest that GPCRs exist as an ensemble of conformations, including inactive, intermediate, and fully active states.[8] Ligand binding stabilizes a specific conformation, thereby dictating the downstream signaling outcome.[3]

Quantitative Analysis of Conformational Changes

High-resolution structural studies have enabled the quantitative analysis of the conformational changes that define GPCR activation. A hallmark of this transition is a significant outward movement of the intracellular end of transmembrane helix 6 (TM6) and a slight inward movement of TM7, which opens a cavity for G protein binding.[5]

| Parameter | Inactive State | Active State | Change |

| Interhelical Angle TM3-TM6 | 55° | 46° | -9° |

| Interhelical Angle TM6-TM7 | 28° | 40° | +12° |

| Interhelical Distance TM3-TM7 (Cα) | 12 Å | < 10 Å | > -2 Å |

| Binding Pocket Volume | Varies | Reduced by ~200 ų | Decrease |

| Quantitative data summarized from a comparative analysis of Class A GPCR crystal structures.[9] |

III. GPCR Signaling Pathways

Upon activation, GPCRs couple to a limited number of intracellular effector proteins, primarily heterotrimeric G proteins and arrestins, to initiate a wide variety of signaling cascades.[1][10]

G Protein-Dependent Signaling

Heterotrimeric G proteins, composed of Gα, Gβ, and Gγ subunits, are the canonical signaling partners of GPCRs.[5] An active GPCR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gα-GTP and Gβγ dimer, both of which can modulate the activity of downstream effector enzymes and ion channels.[4]

Gs Signaling Pathway (cAMP-dependent)

The Gs pathway is a classic example of GPCR signaling. The activated Gαs subunit stimulates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous cellular proteins, leading to a physiological response.[11]

Gq Signaling Pathway (Phospholipase C-dependent)

Activation of the Gq pathway involves the Gαq subunit stimulating the enzyme phospholipase C (PLC).[11][12] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of Ca2+ from intracellular stores, while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC).[11]

β-Arrestin-Mediated Signaling and Desensitization

In addition to G protein-mediated signaling, GPCRs can signal through β-arrestins. This process is typically initiated by GPCR kinases (GRKs) which phosphorylate the agonist-occupied receptor.[1][13] This phosphorylation event promotes the binding of β-arrestin to the GPCR, which serves two main functions: it sterically hinders further G protein coupling, leading to signal desensitization, and it acts as a scaffold for other signaling proteins, initiating a second wave of G protein-independent signaling.[13][14]

IV. Methodologies for Elucidating GPCR Structure and Function

The study of GPCRs has been technically challenging due to their inherent flexibility and low expression levels. However, recent advancements in structural biology and biophysical techniques have revolutionized the field.

Experimental Workflow for GPCR Structure Determination

The two primary methods for determining high-resolution GPCR structures are X-ray crystallography and cryo-electron microscopy (cryo-EM).[15] Both require the production of large quantities of stable, purified receptor, often through expression in insect or mammalian cell systems.[16]

Key Experimental Protocols

1. GPCR Expression in Sf9 Insect Cells using Baculovirus

This system is widely used for producing high yields of functional GPCRs.[16][17]

-

Step 1: Recombinant Bacmid Generation: The GPCR gene of interest is cloned into a pFastBac donor plasmid. This plasmid is then transformed into DH10Bac E. coli cells, which contain a baculovirus shuttle vector (bacmid). Through transposition, the GPCR gene cassette inserts into the bacmid.

-

Step 2: Transfection and Virus Amplification (P0, P1, P2): Purified recombinant bacmid DNA is transfected into a monolayer of Spodoptera frugiperda (Sf9) insect cells. The cells release the initial viral stock (P0) into the medium. This stock is then used to infect larger cultures of Sf9 cells to generate higher titer viral stocks (P1 and P2).[18]

-

Step 3: Protein Expression: A large-scale suspension culture of Sf9 cells is infected with the high-titer P2 viral stock. The cells are incubated for 48-72 hours to allow for maximal expression of the recombinant GPCR.[16]

-

Step 4: Cell Harvesting and Membrane Preparation: Cells are harvested by centrifugation. The cell pellet is lysed, and the cell membranes containing the expressed GPCR are isolated through differential centrifugation. The final membrane pellet can be stored at -80°C.

2. Cryo-EM Sample Preparation of a GPCR Complex

This protocol aims to embed purified GPCR complexes in a thin layer of non-crystalline (vitreous) ice for imaging.[2][19]

-

Step 1: Sample Optimization: The purified GPCR complex (e.g., in complex with a G protein or nanobody) at a concentration of 1-10 mg/mL is subjected to quality control. This includes checking for homogeneity and stability using techniques like size-exclusion chromatography (SEC) and nano-differential scanning fluorimetry (nDSF).[13]

-

Step 2: Grid Application: A 3-4 µL drop of the optimized sample is applied to a hydrophilic cryo-EM grid (e.g., a copper grid with a holey carbon film).[19]

-

Step 3: Blotting: The grid is mounted in a vitrification device (e.g., Vitrobot). Filter paper is used to blot away excess liquid, leaving a thin aqueous film spanning the holes of the carbon support. Blotting time is a critical parameter to optimize.[19]

-

Step 4: Plunge-Freezing (Vitrification): Immediately after blotting, the grid is rapidly plunged into a cryogen, typically liquid ethane cooled by liquid nitrogen.[19] This rapid freezing prevents the formation of ice crystals, which would damage the protein structure, and instead forms vitreous ice.

-

Step 5: Grid Storage and Screening: The vitrified grid is stored in liquid nitrogen until it is loaded into the transmission electron microscope for imaging.

3. GPCR Crystallization using the Lipidic Cubic Phase (LCP) Method

LCP provides a membrane-like environment that helps to stabilize GPCRs and facilitate their crystallization.[7][20]

-

Step 1: LCP Preparation: A lipid, most commonly monoolein, is melted and mixed with the purified, concentrated GPCR solution (typically at a 60:40 lipid-to-aqueous ratio by weight).[14] This is done using a syringe mixer, where the two components are passed back and forth through a narrow coupler until a transparent, viscous, and homogenous LCP is formed.[14]

-

Step 2: Setting up Crystallization Trials: The protein-laden LCP is dispensed as nanoliter-sized boluses onto a glass plate using a specialized LCP robot or manually with a syringe dispenser.[21]

-

Step 3: Precipitant Screening: Each LCP bolus is overlaid with a larger droplet of a precipitant solution from a crystallization screen. The plate is then sealed to allow for vapor diffusion.[21]

-

Step 4: Incubation and Crystal Imaging: The plates are incubated at a constant temperature (typically 20°C). Crystal growth is monitored periodically using an automated imaging system. GPCR crystals are often microscopic and can take days to weeks to appear.

-

Step 5: Crystal Harvesting: Once crystals are grown, they are harvested directly from the LCP using specialized micro-loops or mounts and flash-cooled in liquid nitrogen for X-ray diffraction data collection.[20]

V. Quantitative Analysis of GPCR-Ligand Interactions

The affinity of a ligand for its receptor is a critical parameter in drug development. Radioligand binding assays are the gold standard for quantifying these interactions.[22][23]

Radioligand Binding Assays

These assays use a radioactively labeled ligand (radioligand) to measure its binding to a receptor preparation (e.g., cell membranes).[9]

-

Saturation Binding Assay: Used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax). In this experiment, increasing concentrations of radioligand are incubated with the receptor preparation until equilibrium is reached.[9]

-

Competition Binding Assay: Used to determine the affinity (Ki) of an unlabeled test compound. A fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound. The competitor's ability to displace the radioligand is measured, and its IC50 (the concentration that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

Protocol Outline for a Competition Binding Assay:

-

Prepare Reagents: Dilute receptor membranes, radioligand, and unlabeled test compounds to desired concentrations in binding buffer.

-

Set up Assay Plate: In a 96-well plate, add receptor membranes, the unlabeled compound at various concentrations, and finally the radioligand at a fixed concentration (near its Kd).

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]

-

Termination and Filtration: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the free radioligand to pass through.[10]

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as percent specific binding versus the log concentration of the competitor compound. A sigmoidal curve is fitted to the data to determine the IC50, from which the Ki is calculated.

Representative Ligand Binding Affinities

The following tables provide representative binding affinity data for two well-characterized GPCRs, demonstrating the range of affinities observed for different ligands.

Table 1: Binding Affinities of Ligands for the Human β2-Adrenergic Receptor

| Ligand | Ligand Type | Ki (nM) | pKi |

| (-)-Norepinephrine | Endogenous Agonist | 6000 | 5.22 |

| Albuterol | Agonist (β2-selective) | Varies | ~6.5 |

| Propranolol | Antagonist (non-selective) | ~1-10 | ~8-9 |

| ICI 118,551 | Inverse Agonist (β2-selective) | ~0.5-2 | ~9-9.3 |

| Data compiled from ChEMBL and IUPHAR/BPS Guide to PHARMACOLOGY databases. |

Table 2: Binding Affinities of Ligands for the Human Adenosine A2A Receptor

| Ligand | Ligand Type | Ki (nM) | pKi |

| Adenosine | Endogenous Agonist | ~1300 | ~5.9 |

| NECA | Agonist (non-selective) | ~15 | ~7.8 |

| ZM241385 | Antagonist/Inverse Agonist | ~0.5-2 | ~8.7-9.3 |

| Theophylline | Antagonist (non-selective) | 1,500,000 | ~3.8 |

| Data compiled from multiple structural and pharmacological studies.[1] |

Conclusion

The past decade has witnessed a revolution in our understanding of GPCR structural biology, largely driven by technological breakthroughs in cryo-EM and X-ray crystallography. The ability to visualize these receptors in multiple conformational states and in complex with various ligands and signaling partners has provided unprecedented insights into their mechanisms of action. This structural knowledge, combined with quantitative biophysical and pharmacological data, forms a powerful foundation for structure-based drug design. As these methodologies continue to evolve, we can anticipate the design of even more selective and effective therapeutics targeting this critical class of membrane proteins.

References

- 1. pnas.org [pnas.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational and Thermodynamic Landscape of GPCR Activation from Theory and Computation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Energy Landscapes Reveal Agonist Control of G Protein-Coupled Receptor Activation via Microswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular modeling of adenosine receptors. The ligand binding site on the rat adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Microcrystals in Lipidic Cubic Phase for Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cherezov Lab - LCP Protocols: Reconstitution of proteins in LCP [cherezov.usc.edu]

- 13. GPCR Expression Using Baculovirus-Infected Sf9 Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. GPCR expression using baculovirus-infected Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. med.unc.edu [med.unc.edu]

- 16. researchgate.net [researchgate.net]

- 17. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation and Delivery of Protein Microcrystals in Lipidic Cubic Phase for Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Cherezov Lab - LCP Protocols: Crystallization setup [cherezov.usc.edu]

- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. Ki Summary [bindingdb.org]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Monitoring Target Engagement of Protein G using the Cellular Thermal Shift Assay (CETSA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the interaction between a ligand (e.g., a small molecule drug) and its target protein within a physiologically relevant environment, such as intact cells or tissue lysates.[1][2][3][4][5] The principle of CETSA is based on the ligand-induced stabilization of a target protein to thermal denaturation.[4][6] When a protein is heated, it unfolds and aggregates. However, the binding of a ligand can increase the thermal stability of the protein, resulting in a higher melting temperature (Tagg). This change in thermal stability, or "thermal shift," is a direct measure of target engagement.[1][4][6]

This application note provides a detailed protocol for performing CETSA to assess the engagement of a hypothetical target, "Protein G," with a test compound. The protocol covers both the classic temperature-gradient CETSA to determine the melting curve and the isothermal dose-response fingerprint (ITDRF) to assess compound potency in a cellular context.[1][3][7]

Hypothetical Signaling Pathway of Protein G

Protein G is a hypothetical G-protein involved in a canonical signaling cascade. Upon activation by a G-protein coupled receptor (GPCR), Protein G initiates a downstream signaling cascade, leading to a specific cellular response. Understanding a compound's ability to bind and stabilize Protein G is crucial for modulating this pathway.

Caption: Hypothetical signaling cascade involving the target, Protein G.

Experimental Protocols

This section details the step-by-step procedures for performing CETSA on intact cells to measure the thermal stability of Protein G.

Part 1: Temperature-Gradient CETSA (Melting Curve)

This experiment aims to determine the melting temperature (Tagg) of Protein G in the presence and absence of a test compound.

Materials:

-

Cell line expressing Protein G

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Test Compound (Ligand) and Vehicle (e.g., DMSO)

-

Protease and Phosphatase Inhibitor Cocktails

-

Lysis Buffer (e.g., RIPA buffer with inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge (capable of >15,000 x g at 4°C)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western Blotting reagents

-

Primary antibody specific for Protein G

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to approximately 80-90% confluency.

-

Treat cells with the test compound at a fixed concentration (e.g., 10 µM) or with vehicle control.

-

Incubate for a predetermined time (e.g., 1-3 hours) under standard cell culture conditions (37°C, 5% CO2).[8]

-

-

Cell Harvesting and Aliquoting:

-

Harvest cells by scraping or trypsinization.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a concentration of approximately 1 x 10^7 cells/mL.

-

Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.

-

-

Heat Challenge:

-

Cell Lysis:

-

Lyse the cells by adding an appropriate volume of lysis buffer and/or performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Incubate the lysates on ice for 20-30 minutes with gentle vortexing.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the soluble fraction for each sample.

-

Normalize the samples to the same protein concentration.

-

Analyze the samples by SDS-PAGE and Western Blotting to detect the amount of soluble Protein G at each temperature.

-

Quantify the band intensities using densitometry.

-

Part 2: Isothermal Dose-Response Fingerprint (ITDRF)

This experiment determines the compound concentration-dependent stabilization of Protein G at a fixed temperature.

Procedure:

-

Cell Culture and Treatment:

-

Culture and harvest cells as described in Part 1.

-

Treat cell aliquots with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) and a vehicle control. Incubate for 1-3 hours.

-

-

Heat Challenge:

-

Select a single heating temperature based on the results from the temperature-gradient experiment. This temperature should be on the steep part of the melting curve for the vehicle-treated sample (e.g., Tagg + 2-4°C), where significant but not complete protein aggregation occurs.

-

Heat all samples at this fixed temperature for 3-8 minutes in a thermal cycler. Include a non-heated control.

-

-

Lysis, Fractionation, and Analysis:

-

Follow the same steps for cell lysis, separation of soluble proteins, and Western Blot analysis as described in Part 1 (steps 4-6).

-

CETSA Experimental Workflow

Caption: General workflow for a temperature-gradient CETSA experiment.

Data Presentation and Interpretation

Quantitative data from CETSA experiments should be summarized to facilitate interpretation and comparison.

Table 1: Temperature-Gradient CETSA Data for Protein G

This table shows the percentage of soluble Protein G remaining after heating at various temperatures, normalized to the non-heated (37°C) sample.

| Temperature (°C) | % Soluble Protein G (Vehicle) | % Soluble Protein G (+10 µM Compound) |

| 37 | 100% | 100% |

| 44 | 98% | 100% |

| 46 | 95% | 99% |

| 48 | 85% | 97% |

| 50 | 65% | 92% |

| 52 | 48% | 85% |

| 54 | 30% | 70% |

| 56 | 15% | 52% |

| 58 | 5% | 35% |

| 60 | <1% | 18% |

Table 2: Summary of Melting Temperatures (Tagg) and Thermal Shift (ΔTagg)

The Tagg is the temperature at which 50% of the protein has aggregated. It is calculated by fitting the data from Table 1 to a sigmoidal dose-response curve. The thermal shift (ΔTagg) is the change in Tagg upon ligand binding.

| Condition | Tagg (°C) | Thermal Shift (ΔTagg) (°C) |

| Vehicle Control | 52.1°C | - |

| +10 µM Compound | 56.5°C | +4.4°C |

A positive ΔTagg indicates that the compound binds to and stabilizes Protein G.

Table 3: Isothermal Dose-Response (ITDRF) Data for Protein G

This table shows the percentage of soluble Protein G at a fixed temperature (e.g., 54°C) across a range of compound concentrations.

| Compound Conc. (µM) | % Soluble Protein G (at 54°C) |

| 0 (Vehicle) | 30% |

| 0.01 | 35% |

| 0.1 | 48% |

| 1 | 62% |

| 10 | 70% |

| 100 | 71% |

This data can be plotted to determine the EC50 for target engagement, which reflects the compound's potency in a cellular environment.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pelagobio.com [pelagobio.com]

- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 4. tandfonline.com [tandfonline.com]

- 5. CETSA [cetsa.org]

- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. researchgate.net [researchgate.net]

Application Notes: The Beta-2 Adrenergic Receptor (β2AR)

The Beta-2 Adrenergic Receptor (β2AR) is a prototypical member of the G protein-coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane receptors that play crucial roles in cellular signaling.[1][2] As a key component of the adrenergic system, the β2AR is activated by the endogenous catecholamines epinephrine and norepinephrine, mediating a wide range of physiological responses.[3] Its involvement in vital processes, particularly smooth muscle relaxation, has made it a major therapeutic target for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4]

Physiological Role and Therapeutic Relevance

The β2AR is widely expressed throughout the body, with notable abundance in the smooth muscle cells of the airways, blood vessels, and uterus, as well as in the liver, skeletal muscle, and heart.[1][5] Activation of β2AR in the lungs leads to bronchodilation, forming the basis for the therapeutic action of β2-agonists in asthma. In the vasculature, it promotes vasodilation. The receptor also plays a role in metabolic regulation, stimulating glycogenolysis in the liver and skeletal muscle.

Given its central role in these physiological processes, the β2AR is a well-established drug target. Short-acting β2-agonists (SABAs) like salbutamol and long-acting β2-agonists (LABAs) are cornerstones in the management of respiratory diseases. Research into β2AR signaling continues to unveil more complex regulatory mechanisms, opening avenues for the development of novel therapeutics with improved efficacy and side-effect profiles.

Signaling Pathways

The signaling cascades initiated by β2AR activation are multifaceted and can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling:

Upon agonist binding, the β2AR undergoes a conformational change that facilitates its coupling to the heterotrimeric Gs protein.[1] This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).[1][6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation.[1] While primarily coupled to Gs, under certain conditions, the β2AR can also couple to the inhibitory G protein, Gi.[5][7]

β-Arrestin-Dependent Signaling and Receptor Regulation:

Prolonged agonist stimulation triggers a process of desensitization to prevent overstimulation. This is initiated by the phosphorylation of the intracellular domains of the β2AR by G protein-coupled receptor kinases (GRKs).[4] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[4] The binding of β-arrestin sterically hinders the receptor's interaction with Gs, effectively uncoupling it from G protein-mediated signaling.[4][8]

Beyond its role in desensitization, β-arrestin can also act as a scaffold protein, initiating a second wave of signaling independent of G proteins.[8] For instance, β-arrestin can mediate the activation of the mitogen-activated protein kinase (MAPK) cascade. Furthermore, β-arrestin facilitates the internalization of the β2AR from the cell surface via clathrin-coated pits.[4][8] Once internalized, the receptor can either be dephosphorylated and recycled back to the cell membrane or targeted for degradation in lysosomes.[4]

Diagram of β2AR Signaling Pathways:

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. ICI-118,551 - Wikipedia [en.wikipedia.org]

- 4. beta-adrenergic antagonist propranolol: Topics by Science.gov [science.gov]

- 5. Expression of the porcine beta2-adrenergic receptor in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

Visualizing G Protein-Coupled Receptors Using Immunofluorescence: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes.[1] They are key players in cellular signaling, responding to a wide array of stimuli such as hormones, neurotransmitters, and light.[2][3] The subcellular localization and trafficking of these receptors are critical for their function, including signaling activation, desensitization, and resensitization.[2] Immunofluorescence (IF) microscopy is a powerful and widely applicable technique to visualize GPCRs, providing insights into their distribution, movement, and role in signaling pathways.[2][3] This document provides detailed application notes and protocols for the immunofluorescent staining of GPCRs.

Application Notes

Immunofluorescence can be employed to study various aspects of GPCR biology:

-

Subcellular Localization: Determine the steady-state distribution of a GPCR, for instance, whether it is primarily at the plasma membrane, in intracellular compartments like the endoplasmic reticulum (ER) or Golgi apparatus, or in the nucleus.[1]

-

Receptor Trafficking: Visualize the dynamic movement of GPCRs, including ligand-induced endocytosis (internalization), recycling back to the plasma membrane, and degradation.[2][4] This is crucial for understanding receptor regulation.

-

Signaling Pathway Activation: While not a direct measure of enzymatic activity, IF can be used to observe downstream events of GPCR signaling. For example, by co-staining for activated downstream kinases like ERK1/2, one can visualize the cellular compartments where signaling is initiated.[5]

-

Screening of Mutants: Analyze how mutations affect GPCR trafficking and cell surface expression, which can be critical for understanding receptor function and dysfunction in disease.[6]

Key Signaling Pathways of GPCRs

GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins, which are composed of α, β, and γ subunits.[7][8] Upon receptor activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[7][9][10] Both the Gα-GTP and the Gβγ complex can then modulate the activity of various effector proteins.[7] GPCRs are broadly classified into four families based on their Gα subunit: Gαs, Gαi/o, Gαq/11, and Gα12/13. Additionally, GPCR signaling can be mediated by β-arrestins, which were initially known for their role in desensitization and internalization but are now recognized as independent signal transducers.[11][12][13]

Gαs Signaling Pathway

The Gαs pathway stimulates the production of cyclic AMP (cAMP). Activated Gαs binds to and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[9][14] cAMP, a second messenger, goes on to activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9][14]

Caption: Gαs Signaling Pathway.

Gαi Signaling Pathway

In contrast to the Gαs pathway, the Gαi pathway is inhibitory. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP production and subsequent reduction in PKA activity.[15][16]

Caption: Gαi Signaling Pathway.

Gαq Signaling Pathway

The Gαq pathway involves the activation of Phospholipase C beta (PLCβ).[10] Activated Gαq stimulates PLCβ, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][10] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[7][10]

Caption: Gαq Signaling Pathway.

β-Arrestin Signaling Pathway

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs).[11] This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization.[12][13] Furthermore, β-arrestins act as scaffold proteins, recruiting components of the endocytic machinery and initiating a second wave of signaling, often through pathways like the MAPK/ERK cascade.[11][12]

Caption: β-Arrestin Signaling Pathway.

Experimental Protocols

General Immunofluorescence Workflow

The following diagram outlines the major steps in a typical indirect immunofluorescence protocol for GPCR visualization.

Caption: General Immunofluorescence Workflow.

Detailed Protocol for GPCR Immunocytochemistry

This protocol is a general guideline and may require optimization for specific GPCRs, antibodies, and cell types.

Materials

-

Cells expressing the GPCR of interest

-

Glass coverslips (e.g., 12 mm or 18 mm) coated with an appropriate substrate (e.g., poly-D-lysine)[6]

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation buffer: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the secondary antibody host species in PBS

-

Primary antibody against the GPCR

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure

-

Cell Culture and Plating:

-

Culture cells under standard conditions.

-

Seed cells onto sterile, coated glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.[17]

-

Allow cells to adhere and grow for 24-48 hours.

-

-

Cell Treatment (Optional):

-

To study receptor trafficking, treat cells with agonists or antagonists at desired concentrations and for various time points before fixation.

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Add freshly prepared 4% PFA in PBS to each well to cover the coverslips.

-

Incubate for 10-20 minutes at room temperature.[18] Aldehyde-based fixatives like formaldehyde are generally preferred for preserving cell morphology.[19]

-

Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

If the primary antibody targets an intracellular epitope of the GPCR, permeabilization is necessary to allow antibody access.[20]

-

Incubate cells with permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.[17][19]

-

Wash the cells three times with PBS for 5 minutes each.

-

Note: If the antibody targets an extracellular epitope and you only want to visualize surface receptors, this step should be skipped.[20]

-

-

Blocking:

-

To reduce non-specific antibody binding, incubate the cells in blocking buffer for 1 hour at room temperature.[18]

-

The choice of blocking agent (BSA or normal serum) can be critical. If using a goat anti-rabbit secondary antibody, for example, use normal goat serum.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer (or a buffer with a lower percentage of the blocking agent, e.g., 1% BSA in PBS).

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[18][21]

-

-

Washing:

-

Aspirate the primary antibody solution.

-

Wash the cells three times with PBS (or PBS with 0.05% Tween-20) for 5-10 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in the same buffer used for the primary antibody.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[21]

-

-

Washing:

-

Aspirate the secondary antibody solution.

-

Wash the cells three times with PBS for 5-10 minutes each, protected from light.

-

-

Counterstaining (Optional):

-

To visualize cell nuclei, incubate with a nuclear stain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash once with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells.

-

Mount the coverslips onto glass microscope slides using a drop of mounting medium, with the cell-side down.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Image the slides using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores. Confocal microscopy is recommended for higher resolution and optical sectioning.

-

Data Presentation and Quantitative Analysis

Quantitative Data Summary

The following table provides typical ranges for various quantitative parameters in a GPCR immunofluorescence protocol. It is essential to optimize these for each specific experimental system.

| Parameter | Typical Range | Purpose |

| Primary Antibody Dilution | 1:100 - 1:1000 | To achieve specific binding with minimal background.[21] |

| Secondary Antibody Dilution | 1:200 - 1:2000 | To provide sufficient signal amplification without non-specific staining.[21] |

| Fixation Time | 10 - 20 minutes | To preserve cellular structure and antigenicity. |

| Permeabilization Time | 10 - 15 minutes | To allow antibody access to intracellular targets. |

| Blocking Time | 30 - 60 minutes | To minimize non-specific antibody binding. |

| Primary Antibody Incubation | 1-2 hours at RT or O/N at 4°C | To allow for sufficient binding to the target antigen.[21] |

| Secondary Antibody Incubation | 30 - 60 minutes at RT | To bind the primary antibody and provide a fluorescent signal.[21] |

Quantitative Image Analysis

Software such as ImageJ/Fiji can be used to quantify fluorescence intensity, co-localization with other markers, and the number of internalized vesicles. This allows for a more objective analysis of changes in receptor distribution and trafficking. For instance, the ratio of intracellular to plasma membrane fluorescence can be calculated to quantify receptor internalization.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No Signal or Weak Signal | Ineffective primary antibody | Test antibody by Western blot; try a different antibody. |

| Low antigen expression | Use a cell line with higher expression or an overexpression system. | |

| Inappropriate fixation/permeabilization | Test different fixation (e.g., methanol) or permeabilization agents. Some epitopes are sensitive to certain fixatives.[20] | |

| High Background | Primary antibody concentration too high | Titrate the primary antibody to a higher dilution.[21] |

| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., normal serum). | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific Staining | Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody; ensure the secondary antibody was raised against the primary antibody's host species. |

| Photobleaching | Excessive exposure to excitation light | Minimize light exposure; use an anti-fade mounting medium. |

By following these detailed protocols and considering the key aspects of GPCR biology, researchers can effectively utilize immunofluorescence to gain valuable insights into the function and regulation of this important class of receptors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Detection of G Protein-Coupled Receptors by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. Detection of G protein-coupled receptors by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of GPCR Localization and Trafficking | Springer Nature Experiments [experiments.springernature.com]

- 5. Visualizing G protein-coupled receptor signalsomes using confocal immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic and Quantitative Analysis of G Protein-Coupled Receptor Trafficking Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. sdbonline.org [sdbonline.org]

- 9. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 11. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. G alpha (i) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 17. Preparing fixed cells for immunofluorescence [protocols.io]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. blog.cellsignal.com [blog.cellsignal.com]

- 20. blog.addgene.org [blog.addgene.org]

- 21. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following G Protein-Coupled Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes. Their involvement in signal transduction pathways that regulate cellular decisions, including apoptosis or programmed cell death, makes them significant targets for drug discovery and development.[1][2][3] Dysregulation of apoptotic pathways is a hallmark of many diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[4] Understanding how GPCR ligands, whether agonists or antagonists, modulate apoptosis is therefore of paramount importance.

Flow cytometry is a powerful and versatile technique for the single-cell analysis of apoptosis.[2][5][6] It allows for the rapid and quantitative measurement of key apoptotic events, including changes in membrane asymmetry, mitochondrial membrane potential, and the activation of caspases.[7][8] This document provides detailed protocols for assessing apoptosis by flow cytometry following the modulation of GPCR activity, along with data presentation guidelines and visualizations of the experimental workflow and associated signaling pathways.

Key Apoptotic Events Analyzed by Flow Cytometry

Several key events in the apoptotic cascade can be quantitatively assessed using flow cytometry:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for flow cytometric detection.[10][11] Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) are DNA-binding dyes that are excluded by cells with intact membranes.[12] Co-staining with Annexin V and a viability dye allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

-

Mitochondrial Membrane Potential (ΔΨm) Collapse: A critical event in the intrinsic pathway of apoptosis is the loss of the mitochondrial membrane potential.[7] This can be monitored using cationic lipophilic dyes such as JC-1, TMRE, or TMRM, which accumulate in healthy mitochondria with a high ΔΨm.[8][11] In apoptotic cells, the collapse of ΔΨm leads to a measurable decrease in fluorescence intensity or a shift in the fluorescence emission spectrum (in the case of JC-1).[8]

-

Caspase Activation: Caspases are a family of cysteine proteases that are key executioners of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated early in the apoptotic cascade and in turn activate effector caspases (e.g., caspase-3, caspase-7).[5][15] Flow cytometry assays using fluorochrome-labeled inhibitors of caspases (FLICA) or cell-permeable substrates that become fluorescent upon cleavage by active caspases can detect and quantify caspase activation.[5][15]

Experimental Protocols

Protocol 1: Induction of Apoptosis via GPCR Modulation

This protocol provides a general framework for treating cells with a GPCR ligand to induce or inhibit apoptosis. The specific GPCR ligand, its concentration, and the incubation time will need to be optimized for the specific cell type and receptor being studied.

Materials:

-

Cell culture medium appropriate for the cell line

-

GPCR agonist or antagonist of interest

-

Vehicle control (e.g., DMSO, PBS)

-

Cell line expressing the target GPCR

-

6-well or 12-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells at an appropriate density in culture plates and allow them to adhere and grow for 24 hours.

-

Prepare a stock solution of the GPCR ligand in a suitable solvent.

-

On the day of the experiment, dilute the GPCR ligand to the desired final concentrations in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

-

Remove the old medium from the cells and replace it with the medium containing the GPCR ligand or the vehicle control.

-

Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours). The optimal incubation time will vary depending on the ligand and cell type.

-

Following incubation, proceed with the desired flow cytometry analysis protocol (Protocol 2, 3, or 4).

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol details the staining procedure for identifying apoptotic cells based on PS externalization and membrane integrity.[14][16]

Materials:

-

Phosphate-Buffered Saline (PBS), cold

-

1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

Harvest the cells (both adherent and floating) from the culture plates. For adherent cells, use a gentle dissociation method like trypsinization, followed by inactivation of trypsin.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS, centrifuging after each wash.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 2 µL of PI staining solution to the cell suspension.

-

Add 400 µL of 1X Annexin V Binding Buffer to the tube.

-

Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential.[8]

Materials:

-

JC-1 dye solution

-

Cell culture medium

-

PBS, cold

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

Harvest and wash the cells as described in Protocol 2 (steps 1-3).

-

Resuspend the cell pellet in pre-warmed cell culture medium containing the JC-1 dye at the manufacturer's recommended concentration.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS.

-

Resuspend the final cell pellet in cold PBS for flow cytometry analysis.

-

Analyze the samples immediately, detecting the green fluorescence of JC-1 monomers (emission ~529 nm) and the red fluorescence of JC-1 aggregates (emission ~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol 4: Detection of Activated Caspase-3/7

This protocol outlines the use of a cell-permeant, fluorogenic substrate to detect the activity of effector caspases 3 and 7.[15]

Materials:

-

CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)

-

Cell culture medium

-

PBS, cold

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

Harvest and wash the cells as described in Protocol 2 (steps 1-3).

-

Resuspend the cell pellet in cell culture medium.

-

Add the Caspase-3/7 detection reagent to the cell suspension at the recommended concentration.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

(Optional) If desired, a viability dye can be added to distinguish necrotic cells.

-

Wash the cells once with cold PBS.

-

Resuspend the final cell pellet in cold PBS for flow cytometry analysis.

-

Analyze the samples, detecting the fluorescence of the cleaved substrate.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in clearly structured tables to facilitate comparison between different treatment conditions.

Table 1: Apoptosis Induction by a G Protein-Coupled Estrogen Receptor Agonist (G-1) in Jurkat T-cell Leukemia Cells

| Treatment Condition | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |

| Vehicle Control | - | 24 | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.3 ± 1.3 |

| G-1 | 0.5 | 24 | 15.7 ± 2.1 | 5.4 ± 0.9 | 21.1 ± 3.0 |

| G-1 | 1.0 | 24 | 28.3 ± 3.5 | 8.9 ± 1.2 | 37.2 ± 4.7 |

| G-1 | 2.5 | 24 | 45.1 ± 4.2 | 15.6 ± 2.3 | 60.7 ± 6.5 |

Table 2: Example Data for Mitochondrial Membrane Potential and Caspase-3/7 Activation

| Treatment Condition | Concentration (µM) | Incubation Time (h) | Cells with Depolarized Mitochondria (%) | Activated Caspase-3/7 Positive Cells (%) |

| Vehicle Control | - | 12 | 4.5 ± 0.7 | 3.8 ± 0.6 |

| GPCR Agonist X | 10 | 12 | 35.2 ± 3.1 | 31.5 ± 2.8 |

| GPCR Agonist X + Inhibitor Y | 10 + 5 | 12 | 12.8 ± 1.5 | 10.2 ± 1.1 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for analyzing GPCR-mediated apoptosis.

GPCR-Induced Apoptosis Signaling Pathway

Caption: A representative GPCR-induced intrinsic apoptosis signaling pathway.

References

- 1. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. kumc.edu [kumc.edu]

- 10. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. kumc.edu [kumc.edu]

- 13. researchgate.net [researchgate.net]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: G Protein-Coupled Receptors (GPCRs)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving G protein-coupled receptors (GPCRs).

Frequently Asked Questions (FAQs)

Q1: What are the most common functional assays for studying GPCRs?